3-(4-Fluoro-3-methylphenyl)piperidine
Description
3-(4-Fluoro-3-methylphenyl)piperidine (CAS: 1044765-41-4) is a synthetic piperidine derivative with the chemical formula C₁₂H₁₆FN. Its structure comprises a piperidine ring substituted at the 3-position with a 4-fluoro-3-methylphenyl group. This compound is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors. The fluorine atom and methyl group on the phenyl ring may influence its electronic properties, lipophilicity, and binding interactions with biological targets .
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-7-10(4-5-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
OBUUFLQPEMEEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as Selectfluor® . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorinated aromatic ring into the piperidine scaffold .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to improved pharmacokinetic and pharmacodynamic profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine derivatives with aromatic substituents are widely studied. Key structural analogues include:
- In contrast, 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine () shows reduced H3R antagonism when bulky groups (e.g., phenyl or amide) are added, highlighting the sensitivity of activity to substituent bulk . 2,6-Difluorophenyl moieties () improve kinase inhibition due to fluorine’s electronegativity and spatial arrangement, suggesting that fluorine positioning critically impacts target affinity .
Structural Flexibility and Conformation
- Crystal studies of piperidine vs. piperazine derivatives () reveal that chair conformations of the piperidine ring and substituent bulk (e.g., cyclopentene groups) influence molecular packing and intermolecular interactions. The 4-fluoro-3-methylphenyl group’s steric bulk may similarly affect the target compound’s crystallinity .
Biological Activity
3-(4-Fluoro-3-methylphenyl)piperidine is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound's unique structure, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, enhances its metabolic stability and binding affinity to various biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
This structure includes:
- A piperidine ring
- A fluorinated aromatic system with a methyl substituent
The introduction of fluorine alters the electronic properties of the compound, which can significantly impact its biological interactions and therapeutic potential.
Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, which may lead to improved pharmacokinetic and pharmacodynamic profiles. Its mechanism typically involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, contributing to its anti-inflammatory and analgesic effects.
- Receptor Binding : Interaction with various receptors can modulate physiological responses, making it a candidate for therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies reveal important metrics for this compound:
- Clearance Rate : The compound exhibits a moderate clearance rate, suggesting a favorable balance between efficacy and safety.
- Bioavailability : Studies indicate sufficient oral bioavailability, which is crucial for therapeutic use.
- Metabolic Stability : The presence of fluorine contributes to enhanced metabolic stability compared to non-fluorinated analogs .
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
Table 1: Potential Therapeutic Applications
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models.
- Receptor Binding Affinity : A study assessed its binding affinity to various receptors, showing significant interactions with serotonin receptors, which could be beneficial for mood disorders.
- Antimalarial Activity : Preliminary findings from in vivo studies indicated that this compound exhibits potent activity against Plasmodium falciparum, with effective dose levels leading to significant reductions in parasitemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
